1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one

Description

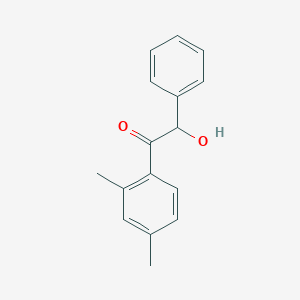

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one is a hydroxyacetophenone derivative characterized by a 2,4-dimethylphenyl group and a hydroxyl-substituted phenylethanone moiety. Hydroxyacetophenones are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities and electronic properties .

Properties

CAS No. |

151982-83-1 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-2-hydroxy-2-phenylethanone |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-14(12(2)10-11)16(18)15(17)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3 |

InChI Key |

ATDCMZQJXSKXND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the oxidation of 1-(2,4-dimethylphenyl)ethanol using an oxidizing agent like chromium trioxide or potassium permanganate .

Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones in the presence of a base, forming β-hydroxy ketones or α,β-unsaturated ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. For example, its derivatives may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Biological Activity

1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one, also known as a derivative of chalcone, has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antioxidant properties. This compound's structure features a hydroxyl group that contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a dimethylphenyl group and a phenolic hydroxyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways:

- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, in vitro assays conducted on MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells revealed varying degrees of growth inhibition.

| Compound | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |

|---|---|---|---|

| This compound | 59 ± 6.3 | 53 ± 3.7 | 1.0 ± 2.8 |

These results indicate that the presence of hydroxyl groups enhances the compound's ability to bind to target sites involved in cell proliferation, similar to known isoflavones which exhibit estrogen receptor binding capabilities .

The proposed mechanism for the anticancer activity of this compound involves:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it limits tumor growth and metastasis.

- Modulation of Signaling Pathways : It may affect various signaling pathways critical for cancer cell survival and proliferation.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antioxidant Assays

The antioxidant activity was assessed using standard assays such as DPPH radical scavenging:

| Compound | IC50 (μM) |

|---|---|

| This compound | 34 ± 5 |

This indicates a moderate antioxidant capacity, suggesting that the compound can scavenge free radicals effectively .

Case Studies and Experimental Findings

Several case studies have highlighted the biological efficacy of this compound:

- Study on Breast Cancer Cells : In a controlled laboratory setting, the compound was administered to MDA-MB-231 cells, resulting in a significant reduction in cell viability compared to untreated controls.

- Combination Therapies : Research has suggested that when used in conjunction with other chemotherapeutic agents, this compound enhances overall efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.